molecular formula C21H17NO2 B11084346 (3E)-3-[(2-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

(3E)-3-[(2-methoxynaphthalen-1-yl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11084346
M. Wt: 315.4 g/mol
InChI Key: UCFNVWCRPQJDPM-QGOAFFKASA-N
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Description

3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves the condensation of 2-methoxy-1-naphthaldehyde with 1-methyl-1,3-dihydro-2H-indol-2-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-butyric acid: Used as a plant growth regulator.

Compared to these compounds, 3-[(E)-1-(2-METHOXY-1-NAPHTHYL)METHYLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE is unique due to its specific structural features and the resulting biological activities.

Properties

Molecular Formula

C21H17NO2

Molecular Weight

315.4 g/mol

IUPAC Name

(3E)-3-[(2-methoxynaphthalen-1-yl)methylidene]-1-methylindol-2-one

InChI

InChI=1S/C21H17NO2/c1-22-19-10-6-5-9-16(19)18(21(22)23)13-17-15-8-4-3-7-14(15)11-12-20(17)24-2/h3-13H,1-2H3/b18-13+

InChI Key

UCFNVWCRPQJDPM-QGOAFFKASA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=C(C=CC4=CC=CC=C43)OC)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=C(C=CC4=CC=CC=C43)OC)C1=O

Origin of Product

United States

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